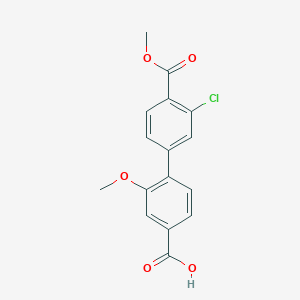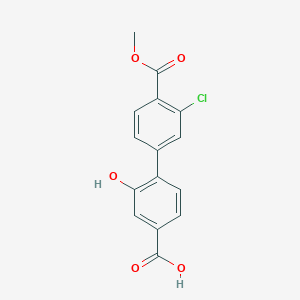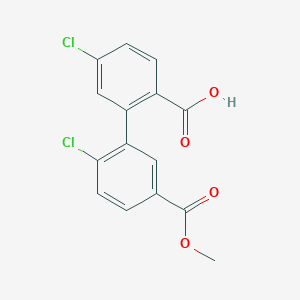
4-(3-Chloro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid, 95% (also known as 4-chloro-m-cresol, 4-CMCPB) is a synthetic organic compound that has a wide range of uses in the scientific and medical fields. It is an important intermediate in the synthesis of various organic compounds, and has been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. 4-CMCPB has also been studied for its potential in the treatment of certain diseases, such as cancer and Alzheimer's.
Scientific Research Applications
4-CMCPB has been studied for its potential in the treatment of various diseases, such as cancer and Alzheimer's. It has been found to have anti-tumor, anti-inflammatory and anti-oxidant properties. In addition, 4-CMCPB has also been studied for its potential in the treatment of other conditions, such as diabetes and cardiovascular diseases. Furthermore, 4-CMCPB has been used in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-CMCPB is not fully understood. However, it is believed that 4-CMCPB acts by blocking the activity of certain enzymes and proteins, which can lead to the inhibition of various biochemical and physiological processes. For example, 4-CMCPB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.
Biochemical and Physiological Effects
4-CMCPB has been found to have a wide range of biochemical and physiological effects. For example, it has been found to have anti-tumor, anti-inflammatory and anti-oxidant properties. In addition, 4-CMCPB has been found to inhibit the activity of certain enzymes and proteins, such as COX-2, which can lead to the inhibition of various biochemical and physiological processes. Furthermore, 4-CMCPB has been found to have potential in the treatment of various diseases, such as cancer and Alzheimer's.
Advantages and Limitations for Lab Experiments
The use of 4-CMCPB in laboratory experiments has several advantages and limitations. 4-CMCPB is a relatively inexpensive and readily available compound, which makes it ideal for laboratory use. In addition, 4-CMCPB is relatively stable, and can be stored for extended periods of time without significant degradation. However, 4-CMCPB is also a highly reactive compound, and must be handled with care to avoid unwanted side reactions.
Future Directions
There are many potential future directions for the use of 4-CMCPB in scientific research and development. For example, further research into the mechanism of action of 4-CMCPB could lead to the development of more effective treatments for various diseases, such as cancer and Alzheimer's. In addition, further research into the synthesis of 4-CMCPB could lead to the development of new and more efficient methods for its production. Finally, further research into the biochemical and physiological effects of 4-CMCPB could lead to the development of new and more effective treatments for various diseases.
Synthesis Methods
The synthesis of 4-CMCPB is usually performed by a reaction between 3-chloro-4-methoxybenzoic acid and 4-methoxycarbonylphenol in the presence of an acid catalyst. This reaction is typically carried out in an aqueous medium at temperatures ranging from 80-120°C for several hours. The reaction yields the desired product in high purity and yields, and the product can then be purified by column chromatography or other methods.
properties
IUPAC Name |
4-(3-chloro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO5/c1-21-14-8-10(15(18)19)4-5-11(14)9-3-6-12(13(17)7-9)16(20)22-2/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXRZQQRKIXUIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692011 |
Source


|
| Record name | 3'-Chloro-2-methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid | |
CAS RN |
1261978-34-0 |
Source


|
| Record name | 3'-Chloro-2-methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














